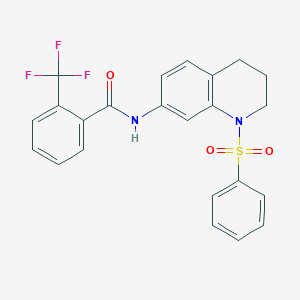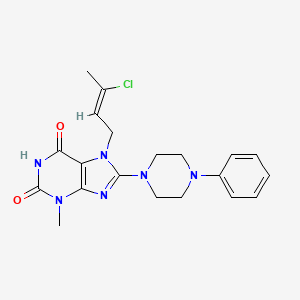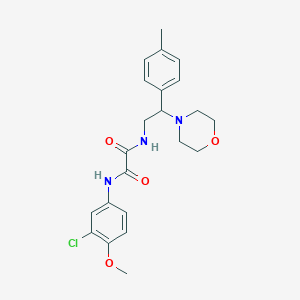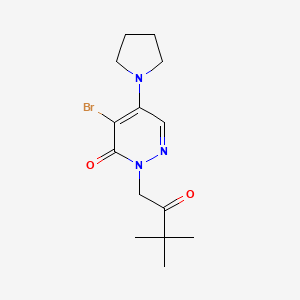![molecular formula C16H14N2S B2716522 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline CAS No. 75221-04-4](/img/structure/B2716522.png)
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring . The thiazole ring is attached to an aniline group and a methylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 1,2,4-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another approach involves the use of 3-amino-1,2,4-triazole in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline” is likely to be complex due to the presence of the thiazole and aniline groups. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactions involving “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline” could be diverse, given the reactivity of the thiazole and aniline groups. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline” would depend on its specific structure. For instance, aniline compounds are generally oily liquids that darken upon exposure to air . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Thiazoles and 1,2,3-triazoles have shown significant antimicrobial activities . For instance, 1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . The compounds exhibited moderate to excellent activity against the tested strains .
Antiviral Activities
Thiazoles have been used in the synthesis of antiretroviral drugs . These compounds can inhibit the replication of viruses, making them useful in the treatment of viral infections .
Antioxidant Activities
1,2,3-triazoles have demonstrated antioxidant activities . They can neutralize free radicals, which are harmful to cells and can lead to various diseases .
Anti-diabetic Activities
Thiazoles have been used in the development of anti-diabetic drugs . These compounds can help regulate blood sugar levels, making them beneficial for people with diabetes .
Anti-cancer Activities
Both thiazoles and 1,2,3-triazoles have shown potential in the treatment of cancer . They can inhibit the growth of cancer cells and have been used in the development of antineoplastic drugs .
Anti-tubercular Activities
Thiazoles have been used in the synthesis of anti-tubercular drugs . These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antimalarial Activities
Thiazoles have shown potential in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Anti-leishmanial Activities
Thiazoles have been used in the development of anti-leishmanial drugs . These compounds can inhibit the growth of Leishmania parasites, which cause leishmaniasis .
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been found to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator of inflammation and an important component of the immune response .
Mode of Action
Thiazole derivatives, which include this compound, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal activities .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVDLHHSAPXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)


![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)


![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)


